4-ethyl-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
4-ethyl-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is known for its unique structure, which includes an ethyl group, a hydroxy group, and a carboximidamide group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 4-ethylbenzene-1-carboximidamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 4-ethyl-N’-hydroxybenzene-1-carboximidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The ethyl group or hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-ethyl-N’-hydroxybenzene-1-carboximidamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Employed in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-ethyl-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The hydroxy group and carboximidamide group play crucial roles in binding to the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-ethylbenzene-1-carboximidamide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
4-hydroxybenzene-1-carboximidamide: Lacks the ethyl group, affecting its solubility and reactivity.
4-methyl-N’-hydroxybenzene-1-carboximidamide: Contains a methyl group instead of an ethyl group, influencing its chemical properties.
Uniqueness
4-ethyl-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both the ethyl group and hydroxy group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-ethyl-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGJHKJTRAXLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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